2-Morpholinobenzaldehyde
Overview
Description
2-Morpholinobenzaldehyde is a chemical compound that belongs to the morpholine family, characterized by a six-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in medicinal chemistry due to its versatile pharmacological properties and its ability to interact with various biological targets.
Mechanism of Action
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . Its Log Po/w (iLOGP) is 1.96, indicating a moderate level of lipophilicity, which could impact its bioavailability .
Action Environment
Environmental factors such as pH, temperature, and salinity can influence the action, efficacy, and stability of many compounds . Specific information on how these factors influence 2-morpholinobenzaldehyde is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Morpholinobenzaldehyde can be synthesized through the reaction of morpholine with 2-fluorobenzaldehyde. The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Morpholinobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
2-Morpholinobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in the synthesis of diverse heterocyclic compounds, such as thiazolo[3,2-a]pyridines.
Biology: Morpholine derivatives, including this compound, are valuable in central nervous system drug discovery due to their ability to improve permeability through the blood-brain barrier.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Morpholine: A simpler analog without the benzaldehyde group.
4-Morpholinobenzaldehyde: A positional isomer with the morpholine ring attached at the para position.
2-Morpholinobenzylamine: A related compound where the aldehyde group is replaced by an amine group.
Uniqueness: 2-Morpholinobenzaldehyde is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of both the morpholine ring and the benzaldehyde group allows it to engage in a variety of chemical reactions and interact with multiple biological targets, making it a valuable compound in medicinal chemistry and drug design.
Properties
IUPAC Name |
2-morpholin-4-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-9-10-3-1-2-4-11(10)12-5-7-14-8-6-12/h1-4,9H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTAEWVBVHSDLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371767 | |
Record name | 2-Morpholinobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58028-76-5 | |
Record name | 2-Morpholinobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: What is the role of 2-Morpholinobenzaldehyde in the synthesis of 1,2-pyrrole-annulated benzazepines?
A1: this compound serves as a crucial starting material in the Brønsted acid-catalyzed synthesis of 1,2-pyrrole-annulated benzazepines. [] The reaction involves a domino sequence starting with a dehydration reaction between 2-arylpyrroles and this compound. This is followed by a 1,5-hydride shift and a final cyclization step, ultimately forming the desired 1,2-pyrrole-annulated benzazepine product. []
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